3-(Pyridin-4-yl)propanoic acid
Overview
Description
3-(Pyridin-4-yl)propanoic acid, also known as 3-(4-Pyridyl)propionic acid, is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is commonly used as a ligand to make coordination polymers .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-4-yl)propanoic acid consists of a pyridine ring attached to a propanoic acid group . The SMILES string representation of the molecule isOC(=O)CCc1cccnc1
. Chemical Reactions Analysis
3-(Pyridin-4-yl)propanoic acid may be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO32·6H2O in MeOH . It can also be used in the hydrothermal synthesis of coordination polymers .Physical And Chemical Properties Analysis
3-(Pyridin-4-yl)propanoic acid is a solid at room temperature . It has a melting point of 230-233°C and a boiling point of 311.9°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 .Scientific Research Applications
Coordination Polymers Synthesis
3-(Pyridin-4-yl)propanoic acid (PPA) is utilized in the synthesis of coordination polymers. These polymers have a variety of applications, including gas storage, separation, and catalysis. PPA acts as a ligand that coordinates with metal ions to form structured networks. For instance, it can react with silver nitrate, copper(II) nitrate, and zinc nitrate in methanol to create new coordination polymers .
Hydrothermal Synthesis
In hydrothermal synthesis, PPA is used to generate novel crystalline structures. This method involves the reaction of PPA with metal salts under high temperature and pressure to form metal-organic frameworks (MOFs). These MOFs have potential applications in areas such as drug delivery, sensing, and as catalysts .
Chelation of Rare-Earth Ions
PPA serves as a bidentate chelating agent for rare-earth ions like europium (Eu³⁺) and terbium (Tb³⁺). The chelation enhances the fluorescence properties of these ions when incorporated into sol-gels. This application is significant in the development of advanced luminescent materials for displays and lighting .
Proteomics Research
As a specialty chemical, 3-(Pyridin-4-yl)propanoic acid is used in proteomics research. It can be involved in the study of protein interactions, structure, and function. The acid’s properties may help in understanding the role of pyridine derivatives in biological systems .
Organic Synthesis
This compound is also a valuable building block in organic synthesis. It can be used to prepare various pyridine-containing derivatives, which are important in pharmaceuticals and agrochemicals. Its carboxylic acid group allows for further functionalization and incorporation into complex molecules .
Material Science
In material science, PPA can be used to modify surface properties of materials. By attaching pyridine rings to surfaces, researchers can alter the chemical reactivity, making them suitable for specific applications, such as corrosion resistance or catalytic activity .
Analytical Chemistry
PPA may be employed as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques .
Environmental Science
Lastly, PPA’s role in environmental science involves its use as a model compound to study the behavior of pyridine derivatives in the environment. It helps in understanding the degradation processes and the impact of such compounds on ecosystems .
Safety and Hazards
3-(Pyridin-4-yl)propanoic acid is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is commonly used as a ligand to make coordination polymers .
Mode of Action
It is known to be used in the preparation of new coordination polymers of Ag, Cu, and Zn . It acts as a bidentate chelating agent for the chelation of rare-earth ions, Eu³⁺ and Tb³⁺, for the fluorescence enhancement in sol-gels .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known to be used in the preparation of coordination polymers and in fluorescence enhancement in sol-gels .
Action Environment
It is known that the compound is relatively safe under correct usage and storage conditions .
properties
IUPAC Name |
3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXGQYDHJZKQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283449 | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propanoic acid | |
CAS RN |
6318-43-0 | |
Record name | 6318-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid and its connection to 3-(Pyridin-4-yl)propanoic acid?
A: (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a crucial intermediate in the multi-step synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. This final product is a promising API (active pharmaceutical ingredient) currently under development. [] 3-(Pyridin-4-yl)propanoic acid serves as the starting material for the synthesis of this vital intermediate. []
Q2: How is (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid synthesized from 3-(Pyridin-4-yl)propanoic acid?
A: The synthesis involves an aldol addition reaction catalyzed by d-threonine aldolase enzymes. [] These enzymes facilitate the reaction between glycine and 3-(Pyridin-4-yl)propanoic acid (specifically, its aldehyde form: pyridine 4-carboxaldehyde), resulting in the formation of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid. [] This enzymatic approach offers high diastereo- and enantioselectivity, crucial for pharmaceutical applications. []
Q3: What makes the enzymatic synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid using d-threonine aldolase advantageous?
A3: This enzymatic method offers several advantages:
- High selectivity: The d-threonine aldolase enzymes demonstrate high diastereo- and enantioselectivity, leading to the desired (2R,3S)-isomer with minimal impurities. []
- Direct crystallization: The product crystallizes directly from the reaction mixture, simplifying isolation and purification while ensuring high purity. []
- Efficiency and yield: This approach results in a high yield of the desired product, making it suitable for large-scale production. []
Q4: Have there been any investigations into the photophysical and electrochemical properties of 3-(Pyridin-4-yl)propanoic acid in the context of DNA interactions?
A: While the provided research focuses on the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, other studies utilize a derivative of 3-(Pyridin-4-yl)propanoic acid to examine DNA interactions. A rhenium-based metal complex incorporating 3-(Pyridin-4-yl)propanoic acid, [Re(CO)3(dppz)(py′-OH)]+ (py′-OH = 3-(pyridin-4-yl)-propanoic acid), has been studied for its ability to oxidize DNA. [, ] This complex acts as a photooxidant upon irradiation, triggering long-range DNA-mediated charge transport (CT) that ultimately leads to guanine oxidation. [, ]
Q5: What insights have time-resolved spectroscopic studies provided about the mechanism of DNA oxidation by the rhenium complex containing 3-(Pyridin-4-yl)propanoic acid?
A: Time-resolved infrared (TRIR) and UV/visible spectroscopic studies have shed light on the photochemical processes involved in DNA oxidation by the rhenium complex. [] These studies revealed that:
- Ultrafast charge injection: Upon excitation, the rhenium complex injects a charge into the DNA, leading to the formation of a reduced rhenium species and a guanine radical. []
- Conformational dependence: While the initial charge injection is ultrafast, slower conformational changes in the DNA influence the accumulation of oxidative damage at guanine sites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.